molecular formula C7H13ClO B2377168 1-(Chloromethyl)-1-(2-methoxyethyl)cyclopropane CAS No. 1495603-52-5

1-(Chloromethyl)-1-(2-methoxyethyl)cyclopropane

Cat. No.: B2377168
CAS No.: 1495603-52-5
M. Wt: 148.63
InChI Key: SYDUHVPOJNLROQ-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-1-(2-methoxyethyl)cyclopropane is an organic compound that features a cyclopropane ring substituted with a chloromethyl group and a 2-methoxyethyl group. Cyclopropane derivatives are known for their strained ring structure, which imparts unique chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Chloromethyl)-1-(2-methoxyethyl)cyclopropane typically involves the following steps:

    Formation of the Cyclopropane Ring: This can be achieved through the reaction of an alkene with a carbene precursor, such as diazomethane, under photolytic or thermal conditions.

    Introduction of the Chloromethyl Group: This step can be accomplished by reacting the cyclopropane with chloromethylating agents like chloromethyl methyl ether in the presence of a Lewis acid catalyst.

    Attachment of the 2-Methoxyethyl Group: This can be done through nucleophilic substitution reactions, where the cyclopropane derivative reacts with 2-methoxyethyl halides under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)-1-(2-methoxyethyl)cyclopropane can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the compound can lead to the formation of hydrocarbons or alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., sodium methoxide), solvents (e.g., methanol), and mild heating.

    Oxidation: Oxidizing agents (e.g., potassium permanganate), acidic or basic conditions.

    Reduction: Reducing agents (e.g., lithium aluminum hydride), anhydrous conditions.

Major Products

    Substitution: Substituted cyclopropane derivatives.

    Oxidation: Cyclopropane carboxylic acids or alcohols.

    Reduction: Cyclopropane hydrocarbons or alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-1-(2-methoxyethyl)cyclopropane depends on its specific application. In chemical reactions, the strained cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(Chloromethyl)cyclopropane: Lacks the 2-methoxyethyl group, leading to different reactivity and applications.

    1-(2-Methoxyethyl)cyclopropane:

    Cyclopropane: The parent compound, with no substituents, used as a reference for understanding the effects of substitution.

Uniqueness

1-(Chloromethyl)-1-(2-methoxyethyl)cyclopropane is unique due to the presence of both chloromethyl and 2-methoxyethyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications.

Properties

IUPAC Name

1-(chloromethyl)-1-(2-methoxyethyl)cyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO/c1-9-5-4-7(6-8)2-3-7/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYDUHVPOJNLROQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1(CC1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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